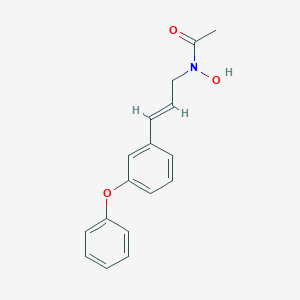

2-(2-nitroethylideneamino)benzoic Acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related nitrobenzoic acid derivatives typically involves multi-step chemical reactions, starting from basic benzoic acid structures and introducing nitro groups through nitration reactions. A study by Jia-bin Peng (2010) reported on the synthesis of 2-Nitro-4-methylsulfonyl benzoic acid, highlighting a process involving nitration and oxygenation, which could shed light on similar methodologies applicable to 2-(2-Nitroethylideneamino)benzoic Acid (Peng Jia-bin, 2010).

Molecular Structure Analysis

The molecular structure of nitrobenzoic acid compounds, including this compound, is characterized by the presence of nitro groups attached to the benzoic acid core. These structures have been studied using techniques like X-ray crystallography, revealing detailed insights into their crystal lattice and molecular interactions. For instance, Glidewell et al. (2004) have studied pi-stacked hydrogen-bonded dimers in related nitrophenylaminocarbonylbenzoic acids, providing a basis for understanding the structural characteristics of similar compounds (Glidewell, C., Low, J. N., Skakle, J., & Wardell, J., 2004).

Chemical Reactions and Properties

Nitrobenzoic acid derivatives undergo various chemical reactions, including reduction, decarboxylation, and the formation of metal complexes. These reactions are significant for their applications in material science and pharmacology. Muhammad et al. (2012) discussed the synthesis and characterization of metal complexes with 2-(4-Nitrophenylaminocarbonyl)Benzoic Acid, highlighting the reactivity of such compounds (Muhammad, A., Mohd, J., & Ismail, Y., 2012).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and optical properties, are influenced by its molecular structure. Rai et al. (2017) explored the green synthesis and physicochemical studies on related compounds, providing insights into the solubility, optical band gap, and refractive index, which are critical for understanding the physical characteristics of nitrobenzoic acid derivatives (Rai, U. S., Singh, Manjeet, & Rai, R., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and the formation of complexes, are pivotal for the applications of this compound. Studies on similar compounds, such as the work by Manikshete et al. (2011), demonstrate the synthesis and antimicrobial activity of metal complexes with nitrobenzoic acid derivatives, offering a glimpse into the chemical behavior and potential applications of these compounds (Manikshete, A., Sarsamkar, S., Deodware, S., Kamble, V. N., & Asabe, M., 2011).

Applications De Recherche Scientifique

Nitro-Hunsdiecker Reaction : This compound is utilized in the nitro-hunsdiecker reaction to produce nitrostyrenes and nitroarenes (Das, Sinha, & Roy, 2002).

Inhibitor in Chloride Channels : A synthesized analog of this compound, 5-nitro-2-(3-phenylpropylamino)-benzoic acid, acts as a reversible inhibitor of chloride efflux in human red blood cell ghosts, serving as a structural probe for chloride channels in erythrocyte membranes and epithelial cells (Branchini, Murtiashaw, & Egan, 1991).

Antimicrobial Activity : Complexes of 2-(4-nitrophenylaminocarbonyl)benzoic acid with metals like Cr(III), Co(II), Ni(II), Cu(II), and Zn(II) exhibit antimicrobial activity against various bacteria and fungi (Muhammad, Mohd, & Ismail, 2012).

Antiviral Agent : 2-Chloro-4-nitrobenzoic acid, a related compound, is used as an antiviral agent for treating HIV infection and boosting immune responses in immune deficiency diseases (Oruganti et al., 2017).

Antiparasitic Properties : A 6-nitro-benzothiazole derivative has shown antiparasitic properties against Leishmania infantum, improving host-protective mechanisms against Leishmania (Delmas et al., 2002).

Photophysical Properties in Lanthanide Complexes : The synthesis of 4-benzyloxy benzoic acid derivatives with various substituents has potential applications in exploring the photophysical properties of lanthanide complexes (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Safety and Hazards

Mécanisme D'action

Target of Action

Similar compounds, such as schiff base ligands derived from benzoic acid, have shown promising antimicrobial properties against bacteria like staphylococcus aureus and pseudomonas aeruginosa, as well as fungi including candida albicans. Therefore, it’s possible that 2-(2-nitroethylideneamino)benzoic Acid may also target similar microbial cells.

Mode of Action

Result of Action

Analyse Biochimique

Biochemical Properties

2-(2-nitroethylideneamino)benzoic Acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in oxidative stress responses, potentially modulating their activity. The nature of these interactions often involves the formation of Schiff bases, which can alter the enzyme’s conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in inflammatory responses, thereby affecting the overall cellular function. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding to specific biomolecules, leading to enzyme inhibition or activation. This compound can form covalent bonds with enzyme active sites, thereby inhibiting their activity. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its bioactivity. Its initial effects on cellular processes can be significant, with long-term exposure potentially leading to adaptive cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and antioxidant properties. At higher doses, it can lead to toxic or adverse effects, including cellular damage and oxidative stress. Threshold effects have been observed, where the compound’s bioactivity changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and metabolic flux. This compound can influence the levels of specific metabolites, thereby affecting overall metabolic homeostasis. Its interaction with metabolic enzymes can lead to changes in the flux of metabolic pathways, impacting cellular energy production and utilization .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its bioactivity. This compound can be transported via specific transporters and binding proteins, influencing its localization and accumulation within cells. Its distribution within tissues can affect its overall therapeutic and toxic effects, with certain tissues showing higher accumulation levels .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures can influence its interaction with biomolecules and its overall bioactivity .

Propriétés

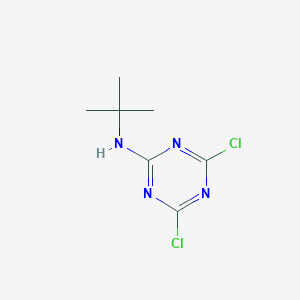

IUPAC Name |

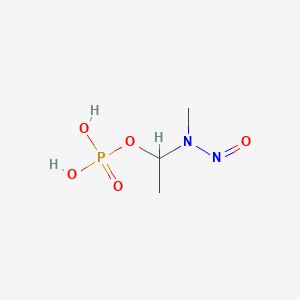

2-(2-nitroethylideneamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-9(13)7-3-1-2-4-8(7)10-5-6-11(14)15/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUMNVLNDMQVJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)N=CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467498 | |

| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121845-92-9 | |

| Record name | 2-(2-nitroethylideneamino)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.